molecular formula C17H15ClO B12627832 1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one CAS No. 938222-22-1

1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one

Cat. No.: B12627832
CAS No.: 938222-22-1
M. Wt: 270.8 g/mol
InChI Key: BHKOJTCORHLXMK-UHFFFAOYSA-N
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Description

1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one is a substituted acetophenone derivative characterized by a central acetophenone core (ethan-1-one) linked to a 4-(chloromethyl)phenyl group via a vinyl (ethenyl) bridge. The chloromethyl group enhances reactivity, enabling further functionalization, while the conjugated vinyl bridge may influence photophysical properties .

Properties

CAS No.

938222-22-1

Molecular Formula

C17H15ClO

Molecular Weight

270.8 g/mol

IUPAC Name

1-[4-[2-[4-(chloromethyl)phenyl]ethenyl]phenyl]ethanone

InChI

InChI=1S/C17H15ClO/c1-13(19)17-10-8-15(9-11-17)3-2-14-4-6-16(12-18)7-5-14/h2-11H,12H2,1H3

InChI Key

BHKOJTCORHLXMK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one typically involves the reaction of 4-chloromethylbenzaldehyde with 4-vinylbenzene in the presence of a base. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale reactions using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: The chloromethyl group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium cyanide (KCN) are used under basic conditions.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacological tool.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Key Findings and Implications

Reactivity : The target compound’s vinyl bridge and chloromethyl group make it more reactive toward cross-coupling reactions compared to ether-linked analogs .

Physical Properties : Sulfoximide derivatives (e.g., 1f) exhibit higher crystallinity (m.p. 137–138°C), suggesting that substituents significantly influence phase behavior .

Synthetic Accessibility: Diarylethanones are typically synthesized via Claisen-Schmidt condensation, while vinyl-linked analogs require Heck or Sonogashira couplings, which may affect scalability .

Biological Activity

1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one, a compound with potential therapeutic applications, has been studied for its biological activities, particularly in the fields of oncology and microbiology. This article summarizes the findings on its anticancer, antibacterial, and antifungal properties, supported by data tables and case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by a chloromethyl group and an ethenyl moiety, contributing to its biological activity. Its molecular formula is C18H16Cl, with a molecular weight of approximately 284.78 g/mol.

Anticancer Activity

1-(4-{2-[4-(Chloromethyl)phenyl]ethenyl}phenyl)ethan-1-one has shown significant anticancer activity across various cell lines:

  • Cell Lines Tested : The compound was evaluated against human Molt 4/C8, CEM T-lymphocytes, murine P388, and L1210 cancer cell lines.
  • IC50 Values : The IC50 values indicate the concentration required to inhibit cell growth by 50%. Notable results include:
    • Molt 4/C8 : IC50 = 4.33 ± 0.97 µg/mL
    • P388 : IC50 = 15.0 µg/mL
    • L1210 : IC50 = 20.0 µg/mL

Table 1 summarizes the cytotoxic effects across different cancer cell lines:

Cell LineIC50 (µg/mL)% Cell Death at Max Concentration
Molt 4/C84.33 ± 0.9759.2 ± 4.2
P38815.0N/A
L121020.0N/A

The presence of the amino group in the structure has been linked to enhanced cytotoxicity compared to simpler chalcone derivatives .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties:

  • Bacterial Strains Tested : It was tested against Escherichia coli, Staphylococcus aureus, and Candida albicans.
  • Inhibition Zones : At a concentration of 500 µg/mL, the inhibition zones were measured as follows:

Table 2 presents the inhibition diameter results:

MicrobeInhibition Diameter (mm)
E. coli ATCC 2592310.25 ± 0.13
S. aureus ATCC 259229.59 ± 0.16
C. albicans ATCC 102319.69 ± 0.02

These results demonstrate that the compound's antibacterial efficacy is comparable to that of conventional antibiotics like sulfamerazine .

The mechanism underlying the anticancer and antimicrobial activities appears to involve the electrophilic attack on cellular components, facilitated by the olefinic carbon adjacent to the aromatic rings in the compound structure . Additionally, it has been identified as a potent inhibitor of myeloperoxidase (MPO), an enzyme involved in inflammatory processes, with an IC50 value of 0.26±0.04μmol/L0.26\pm 0.04\mu mol/L .

Case Studies

Several studies have highlighted the compound's effectiveness:

  • Dimmock et al. Study : Investigated various aminochalcones' cytotoxicity against multiple cancer cell lines, establishing a clear link between structural features and biological activity.
  • Romagnoli et al. Research : Focused on five different cancer cell lines and confirmed significant cytotoxic effects attributed to the unique structural characteristics of the compound.
  • Suwito et al. Findings : Reported on antimicrobial efficacy against both bacterial and fungal strains, emphasizing its potential as a therapeutic agent in treating infections.

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